molecular formula C12H20O B11944069 (3-Methyl-1-adamantyl)methanol

(3-Methyl-1-adamantyl)methanol

Cat. No.: B11944069
M. Wt: 180.29 g/mol
InChI Key: JMYHSHBMMJZDNA-UHFFFAOYSA-N
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Description

(3-Methyl-1-adamantyl)methanol is an organic compound that belongs to the adamantane family. Adamantane derivatives are known for their unique cage-like structure, which imparts significant stability and rigidity to the molecules. This compound is characterized by the presence of a hydroxyl group attached to the adamantane core, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-adamantyl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 3-methyl-1-adamantyl ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone or aldehyde precursors. The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-adamantyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents (e.g., thionyl chloride), nucleophiles (e.g., amines)

Major Products Formed

Mechanism of Action

The mechanism of action of (3-Methyl-1-adamantyl)methanol is primarily related to its structural properties. The rigid adamantane core provides a stable framework that can interact with various molecular targets. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1-adamantyl)methanol is unique due to the presence of both the hydroxyl group and the methyl substitution on the adamantane core. This combination imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(3-methyl-1-adamantyl)methanol

InChI

InChI=1S/C12H20O/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)8-13/h9-10,13H,2-8H2,1H3

InChI Key

JMYHSHBMMJZDNA-UHFFFAOYSA-N

Canonical SMILES

CC12CC3CC(C1)CC(C3)(C2)CO

Origin of Product

United States

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